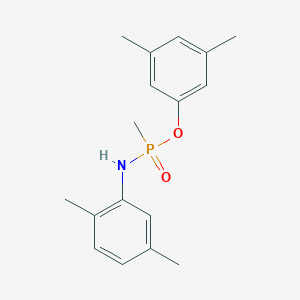
3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate, also known as DPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPPA is a phosphonate ester that has been shown to possess a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用機序
3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission. 3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate also possesses antioxidant properties, which are thought to be due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate has been shown to possess a range of biochemical and physiological effects, including inhibition of acetylcholinesterase activity, antioxidant activity, and anti-inflammatory activity. It has also been shown to possess neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate is its ability to inhibit acetylcholinesterase activity, making it a valuable tool for studying the role of acetylcholine in various physiological processes. Its antioxidant properties also make it a potential therapeutic agent for the treatment of oxidative stress-related diseases. However, one limitation of 3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring is therefore necessary when using 3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate in lab experiments.
将来の方向性
There are a number of potential future directions for research on 3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Other potential areas of research include its antioxidant properties and its potential as a tool for studying the role of acetylcholine in various physiological processes. Further research is also needed to determine the optimal dosing and administration of 3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate for therapeutic use.
合成法
3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate can be synthesized through a variety of methods, including reaction of 3,5-dimethylphenol with phosphorus trichloride and subsequent reaction with N-(2,5-dimethylphenyl)-P-methylamine. Other methods include reaction of 3,5-dimethylphenyl chloroformate with N-(2,5-dimethylphenyl)-P-methylamine in the presence of a base such as triethylamine.
科学的研究の応用
3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate has been used extensively in scientific research, particularly in the field of biochemistry. Its ability to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, has made it a valuable tool for studying the role of acetylcholine in various physiological processes. 3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate has also been shown to possess antioxidant properties, making it a potential therapeutic agent for the treatment of oxidative stress-related diseases.
特性
IUPAC Name |
N-[(3,5-dimethylphenoxy)-methylphosphoryl]-2,5-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NO2P/c1-12-6-7-15(4)17(11-12)18-21(5,19)20-16-9-13(2)8-14(3)10-16/h6-11H,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLIRMYYVUOBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NP(=O)(C)OC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-4-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5670913.png)
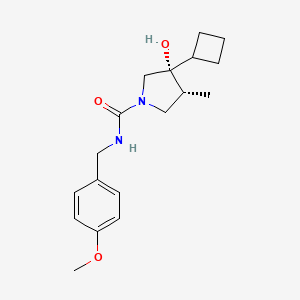
![2-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5670925.png)
![1-(2,5-dimethyl-3-furoyl)-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5670930.png)
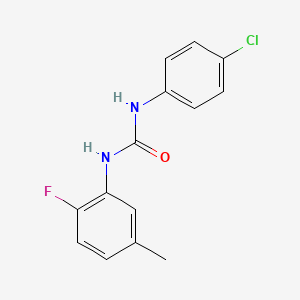
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5670943.png)
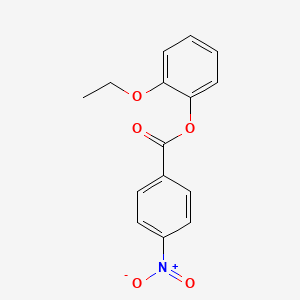
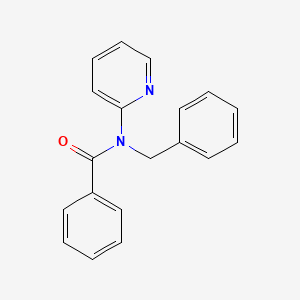
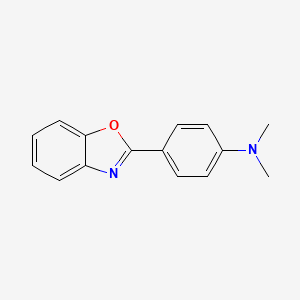
![2-ethyl-9-[(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5670965.png)
![2-[(4'-hydroxybiphenyl-3-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5670969.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5670978.png)
![(3S*,4R*)-4-methyl-1-[2-(phenylsulfonyl)ethyl]piperidine-3,4-diol](/img/structure/B5670985.png)
![5-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5671007.png)